(2S)-2-amino-4-phenylpentanedioic acid

Description

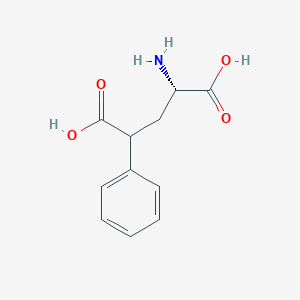

(2S)-2-Amino-4-phenylpentanedioic acid is a non-proteinogenic amino acid derivative featuring a pentanedioic acid backbone (five-carbon chain with two terminal carboxylic acid groups). Its structure includes:

- An (S)-configured amino group at position 2.

- A phenyl substituent at position 4.

- Carboxylic acid groups at positions 1 and 5.

Molecular Formula: C${11}$H${13}$NO$_4$ Molecular Weight: 223.23 g/mol (calculated).

Its structural uniqueness lies in the combination of a hydrophobic phenyl group and hydrophilic amino/carboxylic acid groups, suggesting zwitterionic behavior and pH-dependent solubility .

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(2S)-2-amino-4-phenylpentanedioic acid |

InChI |

InChI=1S/C11H13NO4/c12-9(11(15)16)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8?,9-/m0/s1 |

InChI Key |

KPYSVDPUAXYRHZ-GKAPJAKFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations from Comparisons

Functional Group Impact: The second carboxylic acid in the target compound enhances water solubility compared to mono-carboxylic analogs like (2S)-2-amino-4-methyl-4-phenylpentanoic acid .

Steric and Electronic Effects: Phenyl groups introduce steric bulk and hydrophobicity, which may influence binding affinity in biological systems (e.g., dihydrofolic acid derivatives in folate pathways) . Methyl groups (e.g., in C${12}$H${17}$NO$_2$) reduce conformational flexibility compared to phenyl substituents .

Biological Relevance: Complex derivatives like dihydrofolic acid highlight the role of extended conjugated systems (e.g., pteridin rings) in enzyme interactions, a feature absent in the target compound .

Research Findings and Implications

While direct studies on this compound are absent in the evidence, inferences can be drawn:

- Solubility: The dual carboxylic acids likely improve aqueous solubility at physiological pH, contrasting with mono-acid analogs .

- Synthetic Utility: The amino and phenyl groups make it a candidate for designing chiral catalysts or bioactive molecules, similar to applications seen in dihydrofolic acid derivatives .

- Spectroscopic Properties : Substituent electronegativity (e.g., Cl vs. NH$_2$) could shift NMR signals, as observed in sulfated hexasaccharides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.